![molecular formula C7H3Cl2NO3 B2587394 3-Chloro-2-nitrobenzoyl chloride CAS No. 19088-99-4](/img/structure/B2587394.png)
3-Chloro-2-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-nitrobenzoyl chloride is an organic chemical compound with the molecular formula C7H3Cl2NO3 . It is widely used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-nitrobenzoyl chloride consists of a benzene ring with a nitro group (-NO2) and a chloro group (-Cl) attached to it . The exact 3D structure can be found in databases like the NIST Chemistry WebBook .Scientific Research Applications
Synthesis of Derivatives
3-Chloro-2-nitrobenzoyl chloride has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, which involved a series of reactions including the Knoevenagel reaction, treatment with thionyl chloride, and dehydrochlorinative photocyclization (Havaldar, Bhise, & Burudkar, 2004). Additionally, it has been used in the preparation of other compounds like 2-(4-chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, showcasing its versatility in organic synthesis (Limbach, Detert, & Schollmeyer, 2016).
Analytical Applications
In the field of analytical chemistry, 3-Chloro-2-nitrobenzoyl chloride has been employed in methods like HPLC-UV analysis. For example, it was used in pre-column derivatization for the analysis of phenol and related compounds in tap water, demonstrating its application in environmental monitoring (Higashi, 2017).
Spectroscopic Characterisation
The compound has also been involved in spectroscopic studies. For instance, it was used in the preparation of 3-chloroperbenzoic acid-17O,18O, contributing to advancements in NMR spectroscopy and isotopic labelling (Bleasdale et al., 1993).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Chloro-2-nitrobenzoyl chloride have been explored for their potential biological activities. For example, thiocarbamide derivatives synthesized from reactions involving this compound have been studied for their anticancer properties, highlighting its relevance in drug discovery (Pandey et al., 2019).
Synthesis of Pharmaceuticals
The compound is also utilized in the synthesis of pharmaceuticals. An example is its role in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Yumin, 2010).
Chemical Research
Additionally, it has been used in chemical research to study magnetic, thermal, and spectral behavior of its derivatives, contributing to the understanding of physico-chemical properties of various compounds (Ferenc et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as nitrobenzyl chloride are known to undergo reactions at the benzylic position . The benzylic position is a specific location on an organic molecule that is next to a benzene ring . This suggests that 3-Chloro-2-nitrobenzoyl chloride may also interact with molecules at the benzylic position.
Mode of Action
It can be inferred from similar compounds that it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions involve the transfer of electrons, leading to changes in the chemical structure of the target molecules .
Biochemical Pathways
These reactions can lead to the formation of new compounds, which can affect downstream biochemical processes .
Result of Action
The reactions it undergoes can lead to changes in the chemical structure of target molecules, potentially altering their function .
properties
IUPAC Name |
3-chloro-2-nitrobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNVUUCAFMGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-nitrobenzoyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.